molecular formula C13H21BO3 B591891 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 1187055-94-2

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Cat. No. B591891
M. Wt: 236.118
InChI Key: KQLGMNXGSZJBMG-UHFFFAOYSA-N
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Description

“5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one” is a chemical compound. It is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C15H21BO4 . The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.14 . It is typically in solid form . The compound’s InChI key is PQEGFCISHQGIJO-UHFFFAOYSA-N .

Scientific Research Applications

1. Borylation of Alkylbenzenes

  • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Methods of Application : The exact procedure can vary, but generally involves mixing the alkylbenzene with the boron compound and a palladium catalyst under controlled conditions .
  • Results or Outcomes : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .

2. Hydroboration of Alkynes and Alkenes

  • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Methods of Application : The exact procedure can vary, but generally involves mixing the alkyne or alkene with the boron compound and a transition metal catalyst under controlled conditions .
  • Results or Outcomes : The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .

3. Coupling with Aryl Iodides

  • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Methods of Application : The exact procedure can vary, but generally involves mixing the aryl iodide with the boron compound and a copper catalyst under controlled conditions .
  • Results or Outcomes : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .

4. Asymmetric Hydroboration of 1,3-Enynes

  • Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
  • Methods of Application : The exact procedure can vary, but generally involves mixing the 1,3-enyne with the boron compound under controlled conditions .
  • Results or Outcomes : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .

5. Synthesis of Novel Copolymers

  • Application Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
  • Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of novel copolymers with unique optical and electrochemical properties .

6. Preparation of Fluorenylborolane

  • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
  • Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .

7. Borylation of Arenes

  • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
  • Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of borylated arenes, which can be used as intermediates in organic synthesis .

8. Preparation of Fluorenylborolane

  • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
  • Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .

9. Synthesis of Conjugated Copolymers

  • Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
  • Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of conjugated copolymers .

10. Suzuki-Miyaura Cross-Coupling Reactions

  • Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of cross-coupled products, which can be used as intermediates in organic synthesis .

11. Transesterification Reactions

  • Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for transesterification reactions .
  • Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
  • Results or Outcomes : The result is the formation of ester products, which can be used as intermediates in organic synthesis .

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLGMNXGSZJBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

CAS RN

1187055-94-2
Record name 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
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